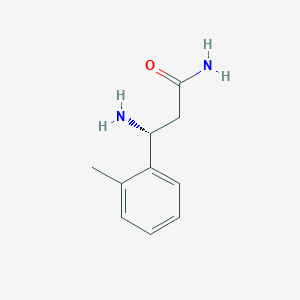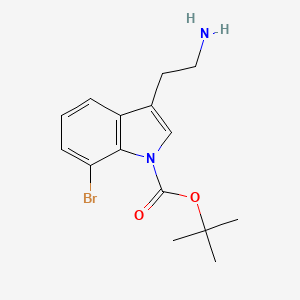
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Carbamate Formation: The formation of the tert-butyl carbamate group by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The coupling of the brominated indole with an appropriate amine derivative to introduce the 2-aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to reveal the free amine.
Coupling Reactions: The aminoethyl group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of a polar aprotic solvent and a base.
Deprotection Reactions: Common reagents include acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Common reagents include coupling agents such as EDCI or DCC, often in the presence of a base like DIPEA.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the indole compound.
Coupling Reactions: Products will vary depending on the electrophile used.
科学研究应用
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: Employed in the study of indole-based compounds’ interactions with biological targets.
Chemical Biology: Utilized in the development of chemical probes to study biological pathways.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the indole ring allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
Tert-butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the indole ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an indole ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different functional groups.
Uniqueness
Tert-butyl 3-(2-aminoethyl)-7-bromo-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct biological activity and chemical reactivity. The combination of the tert-butyl carbamate protecting group and the bromine atom at the 7-position further enhances its versatility in synthetic applications.
属性
分子式 |
C15H19BrN2O2 |
|---|---|
分子量 |
339.23 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-aminoethyl)-7-bromoindole-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O2/c1-15(2,3)20-14(19)18-9-10(7-8-17)11-5-4-6-12(16)13(11)18/h4-6,9H,7-8,17H2,1-3H3 |
InChI 键 |
QERMYOCNGKKWBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



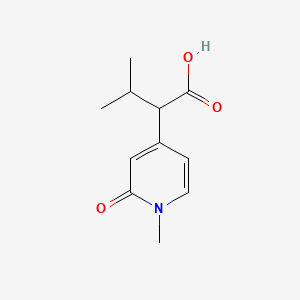
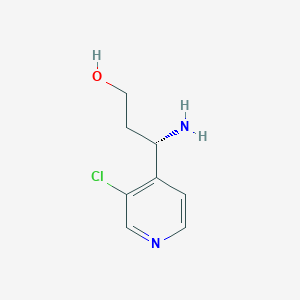
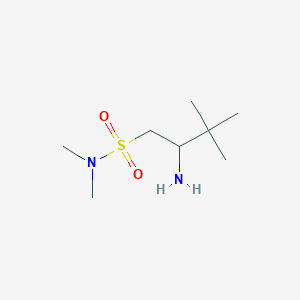
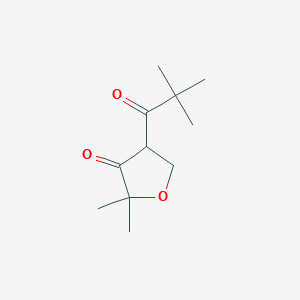

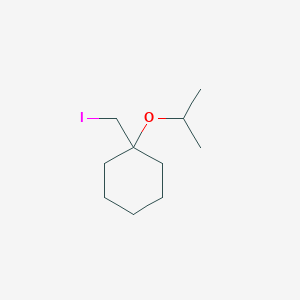
![7-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13067012.png)
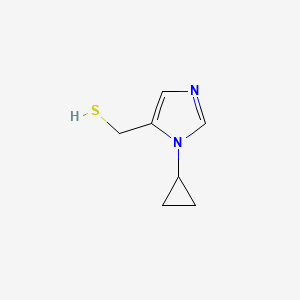
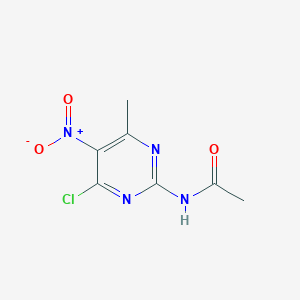

![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)

